- Synthesis, fluorescence and two-photon absorption properties of novel push-pull 5-aryl[3,2-b]thienothiophene derivatives, European Journal of Organic Chemistry, 2016, 2016(31), 5263-5273
Cas no 930-96-1 (3-Bromothiophene-2-carboxaldehyde)
930-96-1 structure
Product Name:3-Bromothiophene-2-carboxaldehyde
CAS番号:930-96-1
MF:C5H3BrOS
メガワット:191.045719385147
MDL:MFCD00126680
CID:40293
PubChem ID:2797079
Update Time:2024-10-26
3-Bromothiophene-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Bromothiophene-2-carboxaldehyde
- BUTTPARK 43\57-52
- 3-BROMOTHIOPHENE-2-CARBALDEHYDE
- 3-BROMO-2-FORMYLTHIOPHENE
- 3-BROMO-2-THIOPHENECARBALDEHYDE
- 3-Bromo-2-Formylthophene
- 3-Bromo-thiophene-2-carbaldehyde
- 3-Bromo-2-thiophenecarboxaldehyde
- 3-Bromo-2-thiophenecarboxaldehyde (ACI)
- 3-Bromo-2-thiophencarboxaldehyde
- 3-Bromothiophene-2-aldehyde
- 3-Bromothiophene-2-carboxaldehyde, 96%
- BP-10706
- MFCD00126680
- 3-bromothiophen-2-aldehyde
- Z1157754111
- B2934
- DB-024730
- PB25976
- SCHEMBL964511
- SY019172
- HY-W007753
- AC-25791
- EN300-97256
- AKOS005069326
- CS-W007753
- 2-THIOPHENECARBOXALDEHYDE, 3-BROMO-
- 10X-0872
- W-204075
- 3-bromothiophene carboxaldehyde
- 930-96-1
- J-640132
- DTXSID20383882
- 3-BROMO-2-THIOPHENE CARBOXALDEHYDE
- J-800136
-
- MDL: MFCD00126680
- インチ: 1S/C5H3BrOS/c6-4-1-2-8-5(4)3-7/h1-3H
- InChIKey: BCZHCWCOQDRYGS-UHFFFAOYSA-N
- ほほえんだ: O=CC1=C(Br)C=CS1
- BRN: 109757
計算された属性
- せいみつぶんしりょう: 189.90900
- どういたいしつりょう: 189.909
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 96.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 45.3A^2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.755 g/mL at 25 °C
- ゆうかいてん: 24-25°C
- ふってん: 115°C/20mmHg(lit.)
- フラッシュポイント: 110℃(230℉)(lit.)
- 屈折率: n20/D 1.635
- すいようせい: Not miscible in water.
- PSA: 45.31000
- LogP: 2.32310
- かんど: Air Sensitive
- ようかいせい: 未確定
3-Bromothiophene-2-carboxaldehyde セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319
- 警告文: P280,P305+P351+P338,P302+P352,P321,P362,P332+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R20/21/22;R36/37/38
- セキュリティの説明: S26-S36/37/39-S22
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C
- リスク用語:R20/21/22; R36/37/38
3-Bromothiophene-2-carboxaldehyde 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関コード:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
3-Bromothiophene-2-carboxaldehyde 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 017210-1g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 98% | 1g |
£13.00 | 2022-03-01 | |
| Fluorochem | 017210-5g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 98% | 5g |
£46.00 | 2022-03-01 | |
| Fluorochem | 017210-10g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 98% | 10g |
£72.00 | 2022-03-01 | |
| Fluorochem | 017210-25g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 98% | 25g |
£140.00 | 2022-03-01 | |
| Ambeed | A253098-1g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 95% | 1g |
$14.0 | 2025-04-15 | |
| Ambeed | A253098-5g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 95% | 5g |
$39.0 | 2025-04-15 | |
| Ambeed | A253098-10g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 95% | 10g |
$49.0 | 2025-04-15 | |
| Ambeed | A253098-25g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 95% | 25g |
$109.0 | 2025-04-15 | |
| Ambeed | A253098-100g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 95% | 100g |
$361.0 | 2025-04-15 | |
| Chemenu | CM112371-25g |
3-bromothiophene-2-carbaldehyde |
930-96-1 | 98% | 25g |
$196 | 2021-08-06 |
3-Bromothiophene-2-carboxaldehyde 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 - 5 °C; 0.5 h, 0 - 5 °C
1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 3 h, 0 - 5 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 - 5 °C; 15 min, 0 - 5 °C
1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 3 h, 0 - 5 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 - 5 °C; 15 min, 0 - 5 °C
リファレンス
- Preparation of alkyl-substituted fused thiophenes, China, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -60 °C; 1 h, -60 °C
1.2 5 min, -60 °C; -60 °C → 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.2 5 min, -60 °C; -60 °C → 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
リファレンス
- Boron containing compounds and their uses, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 0 °C; 12 h, rt
1.2 0 °C; 12 h, rt
リファレンス
- Synthesis and characterization of liquid crystal molecules based on thieno [3,2-b] thiophene and their application in organic field-effect transistors, Liquid Crystals, 2017, 44(3), 557-565
合成方法 5
合成方法 6
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -70 °C; 10 min, -70 °C
1.2 Solvents: Diethyl ether ; 30 min, -70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Diethyl ether ; 30 min, -70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Preparation of thieno[2,3-c]isoquinolines as inhibitors of PARP, World Intellectual Property Organization, , ,
合成方法 7
合成方法 8
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 0 °C → rt; 4 h, rt
1.2 0 °C → rt; 4 h, rt
リファレンス
- Optical Activity of Heteroaromatic Conjugated Polymer Films Prepared by Asymmetric Electrochemical Polymerization in Cholesteric Liquid Crystals: Structural Function for Chiral Induction, Macromolecules (Washington, 2013, 46(6), 2078-2091
合成方法 9
合成方法 10
はんのうじょうけん
1.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ; 30 - 40 min, -12 °C; 2 h, -12 °C
1.2 Solvents: Water ; 15 min, -12 °C; 1 h, -12 °C
1.2 Solvents: Water ; 15 min, -12 °C; 1 h, -12 °C
リファレンス
- Synthesis of N-Substituted Condensed Tetrahydropyridine-Based Enaminones via Palladium-Catalyzed Intramolecular C-N Cross-coupling, Journal of Heterocyclic Chemistry, 2018, 55(3), 670-684
合成方法 11
合成方法 12
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 0 °C → rt; 4 h, rt
1.2 0 °C → rt; 4 h, rt
リファレンス
- The Effect of Ring Expansion in Thienobenzo[b]indacenodithiophene Polymers for Organic Field-Effect Transistors, Journal of the American Chemical Society, 2019, 141(47), 18806-18813
合成方法 13
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Water ; -78 °C; 1 h, -78 °C
1.2 12 h, rt
1.2 12 h, rt
リファレンス
- Preparation of polymers containing 1,2-bis(3-cyanothiophen-2-yl)ethene derivatives as organic semiconductor compounds and organic electronic devices containing them, Korea, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Water ; 10 min, 70 °C
リファレンス
- Latent Carbene: Diaminomethylation of Thiophenes, European Journal of Organic Chemistry, 2022, 2022(40),
合成方法 15
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
1.2 -
1.2 -
リファレンス
- Synthesis and physical properties of decylbithiophene end-capped oligomers based on naphthalene, anthracene and benzo[1,2-b:4,5-b']dithiophene, Bulletin of the Korean Chemical Society, 2009, 30(3), 618-622
合成方法 16
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 15 min, -78 °C; 15 min, -78 °C
1.2 2 h, -78 °C → rt
1.3 Solvents: Water ; rt
1.2 2 h, -78 °C → rt
1.3 Solvents: Water ; rt
リファレンス
- Convergent Synthesis of Fluorene Derivatives by a Rhodium-Catalyzed Stitching Reaction/Alkene Isomerization Sequence, Chemistry - A European Journal, 2019, 25(31), 7475-7479
合成方法 17
合成方法 18
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide ; < 5 °C; 30 min, cooled
1.2 20 min, cooled; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
1.2 20 min, cooled; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
リファレンス
- Highly Emissive and Electrochemically Stable Thienylene Vinylene Oligomers and Copolymers: an Unusual Effect of Alkylsulfanyl Substituents, Advanced Functional Materials, 2010, 20(10), 1661-1669
合成方法 19
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 35 min, -78 °C; 1 h, -78 °C; 30 min, -78 °C → 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; 20 h, -78 °C → rt
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; 20 h, -78 °C → rt
リファレンス
- Thiophene-Fused Borepins As Directly Functionalizable Boron-Containing π-Electron Systems, Journal of the American Chemical Society, 2014, 136(19), 7132-7139
合成方法 20
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.2 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Correlation of structure and photovoltaic performance of benzo[1,2-b:4,5-b']dithiophene copolymers alternating with different acceptors, New Journal of Chemistry, 2015, 39(3), 2248-2255
3-Bromothiophene-2-carboxaldehyde Raw materials
- 3-Bromothiophene
- 2,3-Dibromothiophene
- N-Methylformanilide
- 1-(3-Bromo-2-thienyl)-N,N,N′-trimethyl-N′-(trimethylsilyl)methanediamine
- piperidine-1-carbaldehyde
- 1,1-Dichlorodimethyl ether
3-Bromothiophene-2-carboxaldehyde Preparation Products
3-Bromothiophene-2-carboxaldehyde サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:930-96-1)3-Bromothiophene-2-carbaldehyde
注文番号:sfd9684
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:35
価格 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:930-96-1)3-Bromothiophene-2-carboxaldehyde
注文番号:A10975
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 20:21
価格 ($):428.0
Email:sales@amadischem.com
3-Bromothiophene-2-carboxaldehyde 関連文献
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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